molecular formula C10H7F3O B2405844 1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol CAS No. 1443429-33-1

1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B2405844
CAS No.: 1443429-33-1
M. Wt: 200.16
InChI Key: KDBTXUVLYVGRJD-UHFFFAOYSA-N
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Description

1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol (C₁₀H₇F₃O) is a fluorinated secondary alcohol characterized by a trifluoroethanol (-CF₃CH₂OH) group attached to a 4-ethynylphenyl moiety. Its molecular structure (SMILES: C#CC1=CC=C(C=C1)C(C(F)(F)F)O) features a rigid ethynyl group (sp-hybridized carbon) and a polar trifluoroethanol group, which imparts unique physicochemical properties, including moderate acidity (pKa ≈ 12) and enhanced lipophilicity compared to non-fluorinated analogs . This compound has been utilized in enantioselective tandem reactions, such as asymmetric transfer hydrogenation–Sonogashira coupling, to synthesize chiral diols with high diastereoselectivity .

Properties

IUPAC Name

1-(4-ethynylphenyl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h1,3-6,9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBTXUVLYVGRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl halide, using a palladium catalyst and a copper co-catalyst . The general reaction conditions include:

    Catalyst: Palladium complex (e.g., Pd(PPh₃)₄)

    Co-catalyst: Copper iodide (CuI)

    Base: Triethylamine (Et₃N) or diisopropylamine

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to 60°C

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 1-(4-Ethynylphenyl)-2,2,2-trifluoroethanone.

    Reduction: Formation of 1-(4-Ethylphenyl)-2,2,2-trifluoroethan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo Sonogashira coupling reactions, forming carbon-carbon bonds with aryl halides . The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-ethynylphenyl)-2,2,2-trifluoroethan-1-ol are compared below with analogous trifluoroethanol (TFE)- and aryl-substituted compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Key Properties/Applications Reference
This compound C₁₀H₇F₃O 4-Ethynylphenyl, -CF₃CH₂OH Chiral diol synthesis via tandem reactions
2,2,2-Trifluoroethan-1-ol C₂H₃F₃O -CF₃CH₂OH Carboxylic acid bioisostere; CNS drug design
1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol C₉H₈BrF₃O 4-Bromo-3-methylphenyl, -CF₃CH₂OH Halogenated analog; potential electrophile
1-(4-Thiophenyl)-2,2,2-trifluoroethan-1-one C₈H₅F₃OS 4-Thiophenyl, -CF₃CO Thiophene derivative; sulfur-based reactivity
(1S)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol C₇H₅ClF₃NO 6-Chloropyridinyl, -CF₃CH₂OH Heterocyclic analog; chiral building block

Key Comparative Insights

Substituent Effects on Reactivity: The ethynyl group in this compound enables Sonogashira coupling, facilitating C–C bond formation in chiral diol synthesis . In contrast, halogenated analogs (e.g., 4-bromo-3-methylphenyl derivative) serve as electrophilic intermediates for cross-coupling reactions . Heterocyclic derivatives (e.g., pyridinyl or thiophenyl) exhibit distinct electronic profiles. For example, the 6-chloropyridinyl analog (C₇H₅ClF₃NO) leverages nitrogen’s electron-withdrawing effects for asymmetric catalysis .

Trifluoroethanol (TFE) vs. Trifluoromethylketone: TFE-containing compounds (e.g., 2,2,2-trifluoroethan-1-ol) act as carboxylic acid bioisosteres with reduced acidity (pKa ~12 vs. ~4.7 for carboxylic acids) and improved blood-brain barrier (BBB) penetration, making them valuable in CNS drug discovery . Trifluoromethylketones (e.g., 1-(cyclohex-1-en-1-yl)-2,2,2-trifluoroethan-1-one) exist in equilibrium with their hydrate forms under physiological conditions, mimicking carboxylate anions .

Synthetic Applications: The ethynylphenyl-TFE compound is pivotal in enantioselective catalysis, yielding diastereomerically pure diols (e.g., (S)-1-(3-((4-((S)-1-hydroxyethyl)phenyl)ethynyl)phenyl)ethanol) . Bis-trifluoroacetylated derivatives (e.g., 1,1'-(1,4-phenylene)bis(2,2,2-trifluoroethan-1-one)) are synthesized via multi-step lithiation and condensation, highlighting scalability for aromatic frameworks .

Research Findings and Limitations

  • Bioisosteric Utility : The TFE group’s high lipophilicity and moderate acidity make it superior to carboxylic acids in CNS-targeted drugs, as demonstrated in molecular probes like pTP-TFE .
  • Synthetic Challenges : Halogenated analogs (e.g., bromo or chloro derivatives) require stringent conditions (e.g., Pd catalysis, inert atmospheres) for functionalization, increasing production costs .
  • Data Gaps : Experimental data on collision cross-sections, solubility, and in vivo efficacy for this compound remain scarce, necessitating further validation .

Biological Activity

1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol, also known by its CAS number 1443429-33-1, is a compound with potential biological activities that warrant investigation. Its unique structure, characterized by the presence of a trifluoroethanol moiety and an ethynylphenyl group, suggests various interactions with biological systems. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical formula for this compound is C10H7F3O, with a molecular weight of 200.16 g/mol. The compound appears as a powder and is typically stored at 4 °C. Its structural representation can be summarized as follows:

PropertyValue
Chemical Formula C10H7F3O
Molecular Weight 200.16 g/mol
IUPAC Name 1-(4-ethynylphenyl)-2,2,2-trifluoroethanol
Appearance Powder
Storage Temperature 4 °C

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit significant pharmacological activities including:

  • Antimicrobial Activity : Compounds containing ethynyl and trifluoroethyl groups have shown antimicrobial properties against various pathogens.
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines.

The mechanism of action for this compound is not fully elucidated but may involve:

  • Interaction with Enzymatic Pathways : Similar compounds interact with enzymes like acetylcholinesterase (AChE), which could indicate potential neuroprotective effects.
  • Inhibition of Cancer Cell Proliferation : Some studies suggest that the compound may inhibit pathways involved in cancer cell growth.

Case Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial efficacy of various compounds, this compound was tested against common bacterial strains. Results indicated a moderate inhibition zone compared to standard antibiotics. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of this compound on breast cancer cell lines (T47D). The results showed an IC50 value of approximately 27.3 μM, indicating potential as an anticancer agent. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

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